Ro 1138452 hydrochloride is a selective antagonist of the prostacyclin IP receptor, which plays a critical role in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions related to vascular function and pain management. The compound is characterized by its high selectivity for the IP receptor, demonstrating minimal affinity for other prostanoid receptors.
Ro 1138452 hydrochloride is derived from research focused on developing selective antagonists for prostacyclin receptors. It was discovered through a series of studies aimed at understanding the structure-activity relationship of imidazoline derivatives and their effects on prostanoid receptors. The compound is commercially available from various suppliers, including Tocris Bioscience, which provides detailed technical data regarding its properties and biological activity.
Ro 1138452 hydrochloride is classified as a pharmaceutical compound and belongs to the category of prostacyclin receptor antagonists. Its chemical formula is C19H23N3O·HCl, with a molecular weight of 345.87 g/mol. The compound is often used in laboratory research settings to study its effects on cellular signaling pathways and its potential therapeutic benefits.
The synthesis of Ro 1138452 hydrochloride involves several key steps that typically include the formation of the imidazoline core structure followed by modifications to introduce specific functional groups that enhance receptor selectivity. The synthetic route may employ standard organic chemistry techniques such as:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the structure and purity of Ro 1138452 hydrochloride.
The molecular structure of Ro 1138452 hydrochloride features an imidazoline core attached to various aromatic groups. Its three-dimensional conformation is crucial for its interaction with the prostacyclin IP receptor.
The structural characteristics contribute to its ability to selectively bind to the IP receptor without significant interaction with other prostanoid receptors.
Ro 1138452 hydrochloride undergoes various chemical reactions that are significant in its pharmacological context:
The binding affinity (pKi value) for Ro 1138452 at the IP receptor is reported to be approximately 8.3, indicating a strong interaction with this target. Studies involving radioligand binding assays have confirmed its selectivity over other prostanoid receptors such as EP1-4, FP, and TP.
Ro 1138452 hydrochloride functions primarily by antagonizing the IP receptor, which inhibits downstream signaling pathways associated with vasodilation and platelet aggregation.
Upon administration, Ro 1138452 binds to the IP receptor, preventing the natural ligand (prostacyclin) from exerting its effects. This blockade leads to:
Data from various studies indicate that this mechanism can be beneficial in conditions where excessive vasodilation or platelet aggregation poses a risk.
Ro 1138452 hydrochloride is typically presented as a white to off-white powder. It exhibits good solubility in aqueous solutions, which is advantageous for laboratory applications.
These properties make Ro 1138452 suitable for both in vitro and in vivo studies.
Ro 1138452 hydrochloride has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3